Nigranoic acid is a natural product found in Schisandra propinqua, Kadsura heteroclita, and other organisms with data available.
Nigranoic acid
CAS No.: 39111-07-4
Cat. No.: VC21335991
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39111-07-4 |
---|---|
Molecular Formula | C30H46O4 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | (Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid |
Standard InChI | InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 |
Standard InChI Key | NJFOSFIPGRXARF-BRTULJEKSA-N |
Isomeric SMILES | C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C |
SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C |
Chemical Structure and Properties
Molecular Structure
Nigranoic acid possesses a complex tetracyclic triterpenoid structure characterized by a 3,4-secocycloarta-4(28),24-(Z)-diene framework substituted with carboxylic acid groups at positions 3 and 26. This distinctive molecular arrangement features a cleaved A-ring in the typical cycloartane skeleton, resulting in the seco-structure that defines this compound's chemical classification . The structural elucidation of nigranoic acid has been accomplished through various analytical techniques, including 1D- and 2D-NMR spectroscopy with computer modeling assistance, which has enabled unambiguous assignment of its stereochemistry and conformation .
Physical and Chemical Properties
Nigranoic acid has a molecular weight of 470.7 g/mol as determined by precise computational methods. As a dicarboxylic acid, it exhibits the characteristic chemical properties of organic acids, including the ability to form salts and participate in esterification reactions . The compound's structural features, including its tetracyclic core and terminal carboxylic acid groups, contribute to its specific chemical reactivity and biological interactions with molecular targets such as enzymes and cellular receptors.
Synonyms and Nomenclature
The compound is known by several chemical identifiers and systematic names that reflect its structural characteristics:
Identifier Type | Name/Value |
---|---|
Common Name | Nigranoic acid |
CAS Registry Number | 39111-07-4 |
ChEBI ID | CHEBI:66626 |
IUPAC Name | 3,4-Secocycloarta-4(28),24-(Z)-diene-3,26-dioic acid |
Alternative IUPAC Name | (2Z,6R)-6-[(1R,3aS,3bS,6S,6aR,7aS,9aR)-6a-(2-carboxyethyl)-3a,9a-dimethyl-6-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]cyclopropa[e]naphthalen-1-yl]-2-methylhept-2-enoic acid |
Molecular Formula | C30H46O4 |
These synonyms and identifiers are important for proper compound registration and cross-referencing in chemical databases and scientific literature .
Natural Sources and Isolation
Occurrence in Schisandra Species
Nigranoic acid has been isolated from several species within the Schisandra genus, which belong to the Schisandraceae family. These plant sources include:
-
Schisandra sphaerandra: The compound was first isolated from the stems of this species, which has a history of use in traditional Chinese medicine .
-
Schisandra henryi: Another significant source of nigranoic acid .
-
Schisandra propinqua: Contains appreciable quantities of the compound .
-
Schisandra neglecta and Schisandra rubriflora: These species are used in folk medicine similarly to Schisandra chinensis and likely contain nigranoic acid among their triterpenoid constituents .
The Schisandra genus plants are known for their medicinal properties and have been traditionally used to treat conditions including insomnia, fatigue, and cognitive impairments .
Other Plant Sources
In addition to the Schisandra genus, nigranoic acid has been reported in:
The isolation of nigranoic acid typically involves extraction of plant material with organic solvents, followed by various chromatographic techniques for purification and subsequent spectroscopic analysis for structure confirmation.
Biological Activities
Anti-HIV Activity
One of the most significant pharmacological properties of nigranoic acid is its inhibitory effect on HIV-1 reverse transcriptase. Studies have demonstrated that nigranoic acid shows activity in several anti-HIV reverse transcriptase and polymerase assays . This inhibitory action suggests potential applications in antiviral therapy, particularly against HIV infection. The compound's interaction with the viral enzyme appears to interfere with the viral replication process, making it a promising candidate for further development in HIV treatment strategies.
Neuroprotective Effects
Nigranoic acid exhibits substantial neuroprotective properties, especially in models of cerebral ischemia-reperfusion injury. Research has shown that the compound can significantly reduce neuronal damage in rat models of middle cerebral artery occlusion. The neuroprotective mechanism involves downregulation of nerve cell apoptosis through specific molecular pathways .
Effects on Calcium Signaling
Investigations into the cellular effects of nigranoic acid (referred to as SBB1 in some studies) have revealed its significant impact on calcium signaling in neuronal cells. When tested on NGF-differentiated PC12 cells, nigranoic acid induced calcium (Ca2+) influx in both a time- and concentration-dependent manner. This effect was substantially reduced in calcium-free media, indicating that the compound primarily facilitates the entry of extracellular calcium rather than mobilizing intracellular calcium stores .
The calcium influx triggered by nigranoic acid subsequently leads to increased production of nitric oxide (NO) within the cells. This process was confirmed using fluorescent indicators for both calcium (Fluo-4 AM) and nitric oxide (DAF-FM), demonstrating the direct relationship between nigranoic acid-induced calcium influx and NO generation .
Cerebral Ischemia-Reperfusion Protection
In rat models of cerebral ischemia-reperfusion injury, nigranoic acid treatment demonstrated significant protective effects. Administration of 1 mg/kg intragastric nigranoic acid 6 and 2 hours before induced brain ischemia resulted in measurably improved outcomes compared to untreated control groups .
Specifically, the protective effects were observed through reduced levels of apoptosis in the hippocampal CA1 region, which is particularly vulnerable to ischemic damage. This neuroprotection was evident at multiple time points (6, 24, and 72 hours) following reperfusion, suggesting both immediate and sustained protective mechanisms .
Mechanism of Action
PARP/AIF Signaling Pathway
The neuroprotective mechanisms of nigranoic acid appear to involve modulation of the poly ADP-ribose polymerase (PARP) and apoptosis-inducing factor (AIF) signaling pathway. In cerebral ischemia-reperfusion models, nigranoic acid treatment significantly decreased the expression levels of both PARP protein and AIF protein, as well as AIF mRNA, compared to the untreated ischemia-reperfusion group .
This effect is particularly important as overactivation of PARP and subsequent nuclear translocation of AIF are key events in the neuronal cell death cascade following ischemic injury. The experimental data from Western blot analysis and reverse transcription-polymerase chain reaction (RT-PCR) quantification provide strong evidence that nigranoic acid prevents the overactivation of PARP and blocks AIF nuclear translocation, thereby inhibiting the apoptotic process in neuronal cells .
Ca2+-CaMKII Pathway and NO Production
The cellular signaling mechanisms influenced by nigranoic acid extend to the Ca2+-calmodulin-dependent protein kinase II (CaMKII) pathway. Following calcium influx induced by nigranoic acid, activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) occurs through the Ca2+-CaMKII pathway. This activation was confirmed through Western blotting techniques that demonstrated increased phosphorylation of ERK1/2 in treated cells .
Furthermore, nigranoic acid treatment increased the expression of brain-derived neurotrophic factor (BDNF) and c-fos mRNA, as determined by reverse transcription quantitative PCR. These genes are associated with neuronal survival, plasticity, and learning processes, suggesting that nigranoic acid may have beneficial effects on cognitive function and neuronal health .
The nigranoic acid-induced Ca2+ influx and the resulting signaling cascade are visualized in the following table:
Signaling Step | Effect of Nigranoic Acid | Detection Method |
---|---|---|
Ca2+ influx | Increased intracellular Ca2+ concentration | Fluo-4 AM fluorescence |
NO production | Elevated intracellular NO levels | DAF-FM fluorescence |
ERK1/2 activation | Increased phosphorylation of ERK1/2 | Western blotting |
BDNF expression | Upregulated BDNF mRNA | Quantitative PCR |
c-fos expression | Upregulated c-fos mRNA | Quantitative PCR |
This signaling pathway provides a molecular basis for the potential cognitive enhancing and neuroprotective effects attributed to nigranoic acid .
Research Status and Future Directions
Research on nigranoic acid remains in relatively early stages, with most studies focusing on its isolation, structural characterization, and preliminary biological activity assessments. The compound was identified in the scientific literature by the mid-1990s, with its HIV inhibitory properties reported in 1996 . Subsequent research has expanded understanding of its neuroprotective mechanisms and effects on cellular signaling .
Future research directions that could advance the understanding and applications of nigranoic acid include:
-
Comprehensive structure-activity relationship studies to identify the molecular features responsible for its diverse biological activities.
-
More detailed investigation of its antiviral mechanisms beyond initial observations of HIV-1 reverse transcriptase inhibition.
-
Preclinical efficacy and safety studies to evaluate its potential for development as a therapeutic agent.
-
Exploration of synthetic or semi-synthetic derivatives with enhanced potency or pharmacokinetic properties.
-
Investigation of potential synergistic effects with established therapeutic agents for HIV treatment or neuroprotection.
The multiple biological activities demonstrated by nigranoic acid, combined with its natural origin and structural uniqueness, position this compound as a promising subject for continued pharmacological research.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume